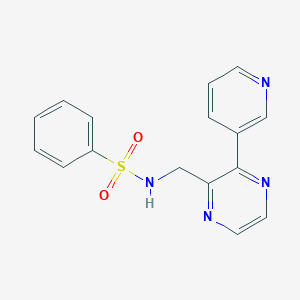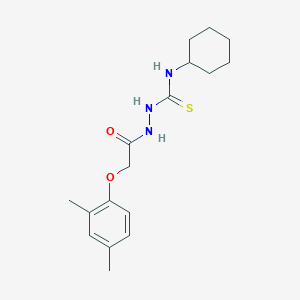
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide” is a thiosemicarbazide derivative. Thiosemicarbazides are a class of organic compounds characterized by a functional group consisting of a thioamide (R-C(=S)-NH2) and a hydrazine (-NH-NH2). They are often used in the synthesis of various organic compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a 2,4-dimethylphenoxyacetyl group attached to a 4-cyclohexylthiosemicarbazide. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
Thiosemicarbazides are known to react with a variety of electrophiles, including carbonyl compounds, to form heterocyclic rings. They can also undergo oxidation reactions to form thiadiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as its degree of crystallinity, solubility in various solvents, melting point, and stability under various conditions would need to be determined experimentally .科学的研究の応用
Environmental Toxicity and Impact
Research on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which shares a similar chemical moiety with the compound , has shown its widespread use and potential environmental impacts. Studies have highlighted concerns regarding its toxicity to non-target species, including aquatic organisms, and its detection in various environmental matrices. Efforts to understand the environmental fate, behavior, and eco-toxicological effects of 2,4-D aim to mitigate its entry into the environment and protect public health (Islam et al., 2017).
Pharmacological Activities and Potential Therapeutic Uses
Sulfonamides, compounds that also contain a functional group related to the query compound, have been extensively researched for their therapeutic potential. A review covering the period 2008–2012 highlighted the development of sulfonamide derivatives as carbonic anhydrase inhibitors, COX2 inhibitors, and their roles in antitumor activities. This review underscores the ongoing need for novel sulfonamides in treating various conditions, suggesting a promising avenue for compounds with similar functionalities (Carta, Scozzafava, & Supuran, 2012).
Chemical Modifications and Biological Activities
The modification of D-glucans through chemical processes such as sulfonylation, carboxymethylation, and acetylation, to enhance their solubility and biological activities, showcases the importance of chemical modifications in pharmaceutical research. These modifications can significantly alter the biological activities of compounds, suggesting that similar strategies could be applied to the compound of interest for potential applications in anticoagulation, antitumor, antioxidant, and antiviral therapies (Kagimura et al., 2015).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s worth noting that similar compounds, such as phenoxy acetamide derivatives, have shown a broad range of biological activities .
Mode of Action
Compounds with similar structures, like 2,4-d, have been known to mimic natural auxin at the molecular level . This could suggest that “1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide” might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
特性
IUPAC Name |
1-cyclohexyl-3-[[2-(2,4-dimethylphenoxy)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-12-8-9-15(13(2)10-12)22-11-16(21)19-20-17(23)18-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,19,21)(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPOFVSSJMLRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

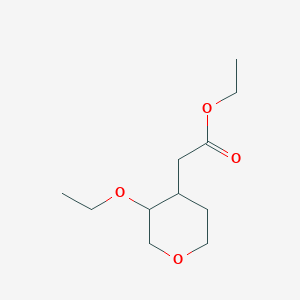
![1-[(4-Benzyl-1-piperazinyl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B2513417.png)

![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B2513422.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2513423.png)
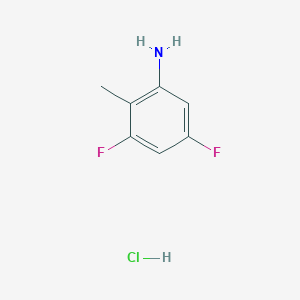
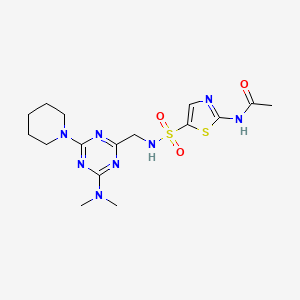

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2513427.png)
![1-(2-Fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2513432.png)
![N-(3-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2513433.png)
![ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2513435.png)
